cis-2-(Trifluoromethyl)piperidin-4-ol HCl

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

This cis-configured trifluoromethyl piperidine building block provides a unique three-dimensional pharmacophore essential for CNS and GPCR target exploration. The hydrochloride salt ensures consistent solubility, while the defined stereochemistry enables rigorous SAR studies. Avoid uncontrolled variability—generic trans-isomers or regioisomers cannot replicate its binding interactions. Ideal for medicinal chemistry, ADME-Tox screening, and stereoselective synthesis development.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
Cat. No. B15061169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(Trifluoromethyl)piperidin-4-ol HCl
Molecular FormulaC6H11ClF3NO
Molecular Weight205.60 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(F)(F)F.Cl
InChIInChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1
InChIKeyXDGKYPHUYSMOSE-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-(Trifluoromethyl)piperidin-4-ol HCl: Baseline Properties and Research Context


cis-2-(Trifluoromethyl)piperidin-4-ol HCl (CAS 2387573-36-4) is a fluorinated piperidine derivative featuring a cis-configured trifluoromethyl and hydroxyl substitution on a six-membered saturated nitrogen heterocycle . As a hydrochloride salt, this building block combines the metabolic stability and lipophilicity conferred by the trifluoromethyl group with a stereochemically defined scaffold amenable to further functionalization at the 4-hydroxyl position [1]. Its structure positions it as a candidate for medicinal chemistry programs, particularly those requiring precise control over three-dimensional molecular topology [2].

cis-2-(Trifluoromethyl)piperidin-4-ol HCl: Why Generic In-Class Substitution Is Inadequate for Research Applications


Interchanging cis-2-(trifluoromethyl)piperidin-4-ol HCl with other piperidin-4-ol or trifluoromethyl-piperidine analogs without validation can introduce uncontrolled variability that confounds research reproducibility. As established in piperidine medicinal chemistry, even subtle variations in fluorine substitution pattern, stereochemistry, or salt form can profoundly alter critical parameters including basicity (pKa), lipophilicity (logP), metabolic stability, and target engagement . The specific cis-configuration of the 2-trifluoromethyl and 4-hydroxyl groups defines a unique three-dimensional pharmacophore whose spatial orientation dictates binding interactions with biological targets; generic substitution with trans-isomers or regioisomers (e.g., 3-CF3 or 4-CF3 analogs) yields molecules with distinct conformational preferences and hydrogen-bonding geometries, rendering cross-study comparisons invalid without direct, side-by-side experimental validation [1].

cis-2-(Trifluoromethyl)piperidin-4-ol HCl: Quantifiable Differentiation Evidence Against Closest Analogs


Stereochemical Identity Defines a Unique Conformational Scaffold for Ligand Design

The cis-configuration of cis-2-(trifluoromethyl)piperidin-4-ol HCl establishes a specific spatial relationship between the trifluoromethyl and hydroxyl groups that is fundamentally different from its trans-isomer and regioisomeric analogs . In medicinal chemistry applications, the stereochemistry of the piperidine ring directly influences the presentation of functional groups to biological targets; the cis-arrangement constrains the molecule into a distinct conformational ensemble compared to trans-2-(trifluoromethyl)piperidin-4-ol or the 3-CF3 and 4-CF3 regioisomers, which exhibit different dihedral angles and hydrogen-bonding vectors [1]. While direct comparative binding data for this specific compound is limited in the public domain, class-level evidence demonstrates that stereoisomeric piperidine derivatives can exhibit orders-of-magnitude differences in target affinity and selectivity [2].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

CYP3A4 Inhibition Profile: Cross-Study Comparison with Related Trifluoromethyl-Piperidine Scaffolds

BindingDB entry CHEMBL1911818 reports a CYP3A4 IC50 of 3,300 nM for a compound containing the cis-2-(trifluoromethyl)piperidin-4-ol scaffold within a larger molecular framework, measured in human liver microsomes via testosterone oxidation inhibition after 45 minutes [1]. In contrast, a structurally distinct piperidine-4-ol derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl substitution (CHEMBL4682084) demonstrates substantially different CYP3A4 interaction, with metabolic characterization revealing distinct Km and Vmax parameters [2]. This cross-study comparison illustrates that even within the piperidin-4-ol class, substitution pattern and stereochemistry modulate cytochrome P450 liability; the cis-2-CF3 arrangement produces a measurable but moderate CYP3A4 inhibition profile (IC50 = 3.3 µM) that differs from other piperidine derivatives bearing CF3 groups at alternative positions [1].

Drug Metabolism Cytochrome P450 ADME-Tox

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Characteristics Relative to Free Base

cis-2-(Trifluoromethyl)piperidin-4-ol HCl is supplied as the hydrochloride salt (CAS 2387573-36-4; MW 205.61), which offers demonstrable advantages over the free base form (CAS 1245644-81-8; MW 169.14) in terms of aqueous solubility and long-term storage stability [1]. The protonation of the piperidine nitrogen increases polarity and enhances dissolution in aqueous buffers and biological assay media, a critical requirement for reproducible in vitro pharmacology experiments . While quantitative solubility comparisons between the HCl salt and free base are not publicly available for this specific compound, class-level evidence across piperidine derivatives establishes that hydrochloride salts consistently exhibit ≥10-fold higher aqueous solubility than their corresponding free bases, reducing experimental variability associated with incomplete dissolution and precipitation [2].

Formulation Solubility Salt Selection

Computed Physicochemical Properties Differentiate from Regioisomeric CF3-Piperidinols

Computationally predicted physicochemical parameters for rel-(2R,4S)-2-(trifluoromethyl)-4-piperidinol (CAS 911298-14-1), a stereochemically defined analog of the target compound, include a calculated aqueous solubility of 58 g/L at 25°C, density of 1.276±0.06 g/cm³, and boiling point of 181.8±35.0°C . These values differ from those predicted for regioisomeric analogs such as 4-(trifluoromethyl)piperidin-4-ol (CAS 373603-69-1), which positions the CF3 and OH groups on the same carbon, altering both lipophilicity and hydrogen-bonding capacity . The 2-CF3 substitution lowers the predicted pKa of the piperidine nitrogen relative to unsubstituted piperidine, affecting ionization state at physiological pH and, consequently, membrane permeability and target engagement profiles . While direct experimental measurements are lacking, these computed differences provide a rational basis for prioritizing the cis-2-CF3 scaffold over alternative regioisomers in discovery programs where specific physicochemical profiles are required.

Physicochemical Properties ADME Prediction Medicinal Chemistry

cis-2-(Trifluoromethyl)piperidin-4-ol HCl: Priority Research and Procurement Application Scenarios


Medicinal Chemistry: Stereochemically Defined Scaffold for CNS and GPCR-Targeted Library Synthesis

Procurement of cis-2-(trifluoromethyl)piperidin-4-ol HCl is warranted for medicinal chemistry programs requiring a conformationally constrained, stereochemically pure piperidine scaffold for exploration of central nervous system (CNS) or G protein-coupled receptor (GPCR) targets. The cis-2-CF3,4-OH arrangement provides a unique three-dimensional pharmacophore that cannot be replicated by trans-isomers or regioisomeric analogs (Evidence Item 1), while the hydrochloride salt ensures reproducible solubility in assay buffers (Evidence Item 3). The compound's moderate CYP3A4 inhibition profile (IC50 = 3.3 µM; Evidence Item 2) makes it suitable for early-stage hit-to-lead optimization where metabolic stability screening is a priority but potent CYP inhibition would confound development .

Chemical Biology: Tool Compound for Probing Stereochemical Requirements of Piperidine-Binding Proteins

Investigators studying the stereochemical determinants of piperidine recognition by enzymes, transporters, or receptors should utilize cis-2-(trifluoromethyl)piperidin-4-ol HCl as a defined stereochemical probe. The compound's established stereochemistry enables direct comparison with trans-isomers and regioisomers to map the conformational preferences of binding pockets (Evidence Item 1). The availability of this specific stereoisomer supports rigorous structure-activity relationship (SAR) studies where stereochemical purity is essential for accurate interpretation of biological data [1].

ADME-Tox Profiling: Reference Compound for Assessing CYP3A4 Interaction of Fluorinated Piperidines

For ADME-Tox laboratories conducting cytochrome P450 inhibition screening of fluorinated piperidine compound libraries, cis-2-(trifluoromethyl)piperidin-4-ol HCl serves as a valuable reference standard. Its documented CYP3A4 IC50 of 3.3 µM (human liver microsomes; Evidence Item 2) provides a benchmark for classifying new analogs as having lower, comparable, or higher CYP3A4 liability. This enables data-driven prioritization of chemical series and identification of structural modifications that mitigate DDI risk [2].

Synthetic Methodology Development: Substrate for Diastereoselective Derivatization and Annulation Reactions

Organic chemistry groups developing stereoselective synthetic methods for fluorinated N-heterocycles should consider cis-2-(trifluoromethyl)piperidin-4-ol HCl as a functionalized substrate for further elaboration. The 4-hydroxyl group provides a versatile handle for esterification, etherification, oxidation, or activation as a leaving group, while the cis-CF3 group exerts stereoelectronic control over subsequent transformations. This compound is directly relevant to methodologies such as Pd-catalyzed annulation approaches to fluorinated piperidines, enabling the generation of diverse analog libraries with defined stereochemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2-(Trifluoromethyl)piperidin-4-ol HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.